molecular formula C8H11N3O4 B1681597 Troxacitabine CAS No. 145918-75-8

Troxacitabine

Cat. No. B1681597
CAS RN: 145918-75-8
M. Wt: 213.19 g/mol
InChI Key: RXRGZNYSEHTMHC-MLWJPKLSSA-N
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Description

Troxacitabine, also known as Troxatyl, is a nucleoside analogue with anticancer activity . It is being studied for use in patients with refractory lymphoproliferative diseases . It has shown preclinical antitumor activity in human xenograft tumor models and antileukemic response in patients with relapsed myeloid leukemia .


Synthesis Analysis

This compound is a DNA synthesis inhibitor . It is a member of a novel class of nucleoside analogues discovered by BioChem Pharma and is the first example of a synthetic L-nucleoside analogue to have shown anticancer activity in animal models .


Molecular Structure Analysis

The chemical formula of this compound is C8H11N3O4 . Its average weight is 213.1906 .


Chemical Reactions Analysis

This compound is a beta-L-nucleoside analog . It is activated by cellular kinases and incorporated into DNA, inhibiting its replication . It shares the same intracellular activation pathway as gemcitabine and cytarabine, undergoing a series of phosphorylation reactions through a first rate-limiting step catalyzed by deoxycytidine kinase (dCK) to form the active triphosphate nucleotide .


Physical And Chemical Properties Analysis

The chemical formula of this compound is C8H11N3O4 . Its average weight is 213.1906 .

Scientific Research Applications

Species Differences in Troxacitabine Pharmacokinetics and Pharmacodynamics

  • Research Focus : This study explored the differences in this compound's toxicity and efficacy among different species, including mice, rats, monkeys, and humans. It aimed to understand the variance in results observed between human xenograft mouse tumor models and clinical study outcomes.
  • Findings : The study discovered that lower concentrations of this compound were required to inhibit cell growth in human tumor and normal hemapoietic cell lines compared to murine lines. The sensitivity to this compound in both species was time-dependent, requiring over 24 hours for maximum activity. It was also found that prolonged exposure schedules showed equivalent efficacy to repeated high-dose bolus administrations in tumor efficacy studies (Gourdeau et al., 2004).

This compound in Treatment of Refractory Leukemia

  • Research Focus : Investigating the activity of this compound in patients with refractory leukemia.
  • Findings : The study observed that this compound has significant antileukemic activity in patients with acute myeloid leukemia (AML) and chronic myelogenous leukemia in blastic phase (CML-BP) (Giles et al., 2002).

This compound's Anticancer Activity and Clinical Trials

  • Research Focus : Summarizing preclinical data and initial phase I and II clinical trials of this compound.
  • Findings : this compound, with its broad preclinical antineoplastic spectrum, led to its clinical development. It is noted for its anticancer activity and is undergoing clinical trials (Gourdeau & Jolivet, 2020).

This compound for Acute Myeloid Leukemia Treatment

  • Research Focus : Evaluating the suitability of this compound for patients with acute myelogenous leukemia as a potential way to overcome resistance to ara-C therapy.
  • Findings : this compound, due to its unique L-isomer configuration and resistance to some mechanisms of tumor cell resistance, showed clinically significant activity in Phase I studies and is being further investigated in Phase II trials for refractory and relapsed acute myelogenous leukemia (Quintás-Cardama & Cortes, 2007).

Combination Therapies Involving this compound

  • Research Focus : Defining the dose-limiting toxicities (DLTs) of this compound combined with other drugs in patients with refractory myeloid leukemias.
  • Findings : The study found that this compound-based combinations had significant antileukemic activity. The combinations with ara-C, topotecan, and idarubicin are particularly notable for their activity in patients with refractory acute myeloid leukemia (AML) (Giles et al., 2003).

Mechanism of Action

Target of Action

Troxacitabine primarily targets DNA . It is a beta-L-nucleoside analog, which has shown preclinical antitumor activity in human xenograft tumor models and antileukemic response in patients with relapsed myeloid leukemia .

Mode of Action

This compound is activated by cellular kinases and incorporated into DNA, thereby inhibiting its replication . Unlike other cytosine nucleoside analogs, this compound is resistant to inactivation by cytidine deaminase (CD) .

Biochemical Pathways

This compound shares the same intracellular activation pathway as gemcitabine and cytarabine. It undergoes a series of phosphorylation reactions through a first rate-limiting step catalyzed by deoxycytidine kinase (dCK) to form the active triphosphate nucleotide .

Pharmacokinetics

It is known that this compound is activated by cellular kinases .

Result of Action

The incorporation of this compound into DNA results in the inhibition of DNA replication . This leads to the antitumor activity observed in human xenograft tumor models and antileukemic response in patients with relapsed myeloid leukemia .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, renal function, assessed by calculated creatinine clearance, had the most significant effect on this compound clearance . Additionally, resistance to this compound can develop through various mechanisms, such as reduced uptake of the drug, cross-resistance to other drugs, and mutations in deoxycytidine kinase .

Safety and Hazards

According to the safety data sheet, Troxacitabine is expected to be non-combustible and not expected to be a significant health hazard unless the product is crushed or broken . It is toxic by ingestion . It is advised to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Future Directions

As of now, Troxacitabine is being investigated for use/treatment in leukemia (myeloid) . There is growing interest in its development for the treatment of patients with refractory lymphoproliferative conditions .

properties

IUPAC Name

4-amino-1-[(2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4/c9-5-1-2-11(8(13)10-5)6-4-14-7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRGZNYSEHTMHC-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(O1)CO)N2C=CC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@H](O1)CO)N2C=CC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Troxacitabine is activated by cellular kinases and incorporated into DNA, inhibiting its replication. In contrast to other cytosine nucleoside analogs, troxacitabine is resistant to inactivation by cytidine deaminase (CD).
Record name Troxacitabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04961
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

145918-75-8
Record name Troxacitabine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145918-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Troxacitabine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145918758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Troxacitabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04961
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TROXACITABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60KQZ0388Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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